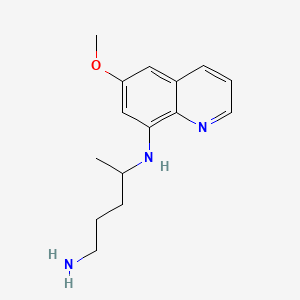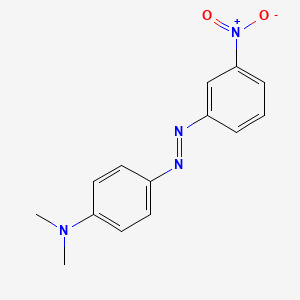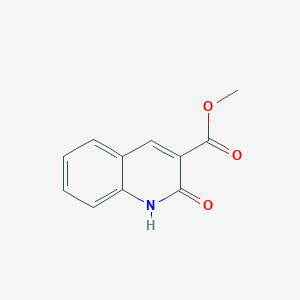
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .
Synthesis Analysis
The synthesis of related compounds, 2-oxo-1,2-dihydroquinoline-3-carboxamides, was attempted as tacrine analogues free of hepatotoxicity . The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is characterized by the presence of a 2-oxo-1,2-dihydroquinoline-3-carboxylate core .Chemical Reactions Analysis
The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases .Wissenschaftliche Forschungsanwendungen
Pharmacology: Alzheimer’s Disease Treatment
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized as potent inhibitors against the acetylcholinesterase enzyme (AChE), which is a target for Alzheimer’s disease treatment . These compounds have shown strong potency in inhibiting AChE, with some activities higher than the positive control, donepezil . This suggests potential for developing new therapeutic agents for neurodegenerative diseases.
Organic Synthesis: Synthesis of Tacrine Analogues
In the quest to find alternatives to tacrine, a medication previously used to treat Alzheimer’s disease but discontinued due to hepatotoxicity, derivatives of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have been synthesized . These analogues aim to retain therapeutic efficacy while minimizing adverse effects, contributing to safer drug development.
Material Science: Antibacterial Agents
Derivatives containing the Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate structure, especially those with a fluorine atom, are known as highly effective antibiotics . The presence of a sulfur atom in the quinoline moiety has been shown to improve antibacterial activity, indicating its use in developing new antibacterial materials .
Analytical Chemistry: Gas Chromatography Method Development
The synthesized carboxamides of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have been evaluated using in-house gas chromatography methods . This highlights the compound’s role in enhancing analytical techniques for biological evaluation, particularly in enzyme inhibition studies.
Biochemistry: Acetylcholinesterase Inhibition
In biochemistry research, the focus has been on the compound’s ability to inhibit acetylcholinesterase, a key enzyme in the pathology of Alzheimer’s disease . The compound’s efficacy in this area opens up avenues for studying enzyme kinetics and mechanisms of inhibition at a molecular level.
Environmental Science: Study of Compound Safety
While not directly related to environmental science, the safety evaluations of these compounds, including their hepatotoxicity profiles, are crucial for understanding their environmental impact and ensuring they are safe for use and disposal .
Agricultural Science: Potential Pesticide Development
Although specific applications in agriculture are not directly mentioned, the antibacterial properties of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives could be explored for developing plant protection agents or pesticides .
Food Industry: Preservation and Safety
The compound’s derivatives’ antibacterial properties may also be relevant in the food industry for the development of new preservatives to enhance food safety and shelf life .
Zukünftige Richtungen
The synthesized carboxamides showed a strong potency in inhibiting AChE, with activities higher than or close to donepezil . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This suggests that these compounds could have potential applications in the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
methyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRBJSNMKCUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994717 | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
CAS RN |
73776-17-7 | |
| Record name | 73776-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



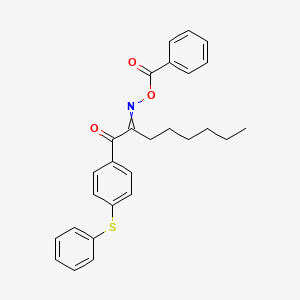
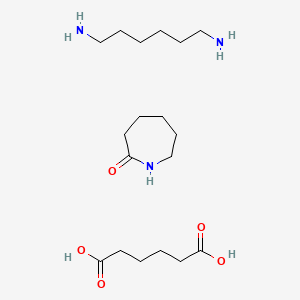
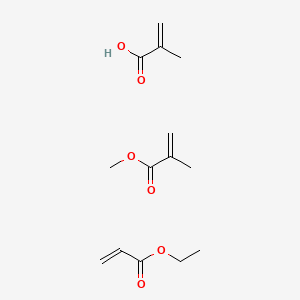
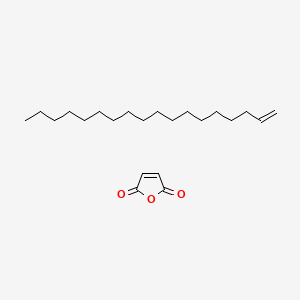

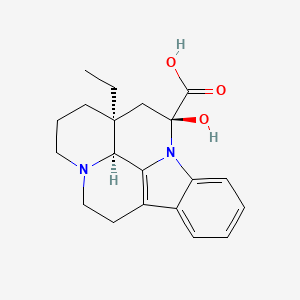
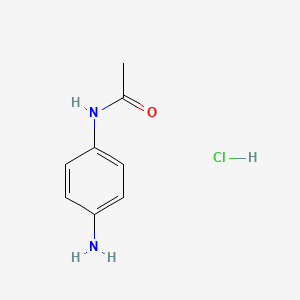
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)



